Usp1-IN-8

説明

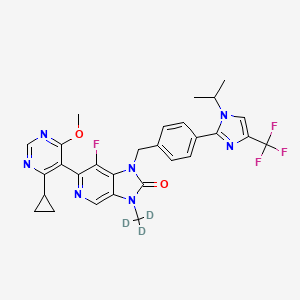

Structure

3D Structure

特性

分子式 |

C29H27F4N7O2 |

|---|---|

分子量 |

584.6 g/mol |

IUPAC名 |

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-fluoro-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-3-(trideuteriomethyl)imidazo[4,5-c]pyridin-2-one |

InChI |

InChI=1S/C29H27F4N7O2/c1-15(2)39-13-20(29(31,32)33)37-26(39)18-7-5-16(6-8-18)12-40-25-19(38(3)28(40)41)11-34-24(22(25)30)21-23(17-9-10-17)35-14-36-27(21)42-4/h5-8,11,13-15,17H,9-10,12H2,1-4H3/i3D3 |

InChIキー |

ZIBZASWCYUPCFJ-HPRDVNIFSA-N |

異性体SMILES |

[2H]C([2H])([2H])N1C2=CN=C(C(=C2N(C1=O)CC3=CC=C(C=C3)C4=NC(=CN4C(C)C)C(F)(F)F)F)C5=C(N=CN=C5OC)C6CC6 |

正規SMILES |

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Usp1-IN-8: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-8 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). By targeting USP1, this compound modulates key DNA repair pathways, rendering cancer cells, particularly those with deficiencies in other repair mechanisms like homologous recombination, more susceptible to DNA damaging agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. While specific data for this compound is emerging, this guide leverages extensive research on closely related and well-characterized USP1 inhibitors, such as ML323, I-138, and KSQ-4279, to provide a comprehensive understanding of its function.

Core Mechanism of Action

USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), is a key regulator of two major DNA repair pathways: the Fanconi Anemia (FA) pathway and the Translesion Synthesis (TLS) pathway.[1][2][3] It achieves this by removing monoubiquitin from two crucial substrate proteins: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[2][4]

This compound and its analogs are allosteric inhibitors that bind to a cryptic site on the USP1 enzyme, distinct from its catalytic domain.[1][2][5] This binding induces conformational changes that disrupt the enzyme's catalytic activity, leading to the accumulation of monoubiquitinated FANCD2 (ub-FANCD2) and PCNA (ub-PCNA).[4][6]

The accumulation of these ubiquitinated proteins has profound effects on DNA repair:

-

Inhibition of the Fanconi Anemia Pathway: The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. Monoubiquitination of the FANCD2-FANCI complex is a critical step for its recruitment to the site of damage and the subsequent recruitment of nucleases and other repair factors.[6][7] Deubiquitination by USP1 is required for the release of FANCD2 from chromatin, allowing the pathway to be reset.[3] Inhibition of USP1 by this compound leads to the persistent chromatin association of ub-FANCD2, impairing the completion of ICL repair and leading to genomic instability.[3]

-

Disruption of Translesion Synthesis: TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which acts as a scaffold to recruit specialized, low-fidelity TLS polymerases.[1] Deubiquitination of PCNA by USP1 is crucial for terminating TLS and switching back to high-fidelity DNA synthesis.[1] By inhibiting USP1, this compound causes the aberrant accumulation of ub-PCNA, leading to prolonged activation of TLS, increased mutagenesis, and replication stress.[6][8]

The dual inhibition of these two critical DNA repair pathways makes USP1 an attractive therapeutic target, particularly in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality, where the inhibition of USP1 in a cell that is already deficient in another repair pathway leads to cell death.

Quantitative Data

The potency of this compound and its analogs has been determined through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these inhibitors.

| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |

| This compound | USP1/UAF1 Inhibition | - | ≤50 | [9] |

| This compound | Cell Proliferation (MDA-MB-436) | - | ≤50 | [9] |

| ML323 | Ubiquitin-Rhodamine Assay | Ub-Rho | 76 | [10] |

| Gel-based Deubiquitination | K63-linked diubiquitin | 174 | [10] | |

| Gel-based Deubiquitination | Ub-PCNA | 820 | [10] | |

| I-138 | USP1-UAF1 Inhibition | - | 4.1 | [11] |

| KSQ-4279 | USP1/UAF1 Inhibition | Ub-Rho | - | [12] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro USP1 Deubiquitination Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the USP1/UAF1 complex.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-Rhodamine 110 (Ub-Rho) substrate

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA

-

384-well, black, low-volume microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 10 µL of recombinant USP1/UAF1 complex (e.g., 2 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of Ub-Rho substrate (e.g., 100 nM final concentration) to each well.

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 2 minutes for 60 minutes at 37°C.

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular PCNA and FANCD2 Ubiquitination Assay (Western Blot)

Objective: To assess the effect of this compound on the ubiquitination status of endogenous PCNA and FANCD2 in cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-436)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-PCNA, anti-FANCD2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Optional: Induce DNA damage by treating with an agent like mitomycin C (MMC) for the last few hours of the this compound treatment to enhance the ubiquitination signal.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PCNA, FANCD2, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the levels of monoubiquitinated PCNA (ub-PCNA) and FANCD2 (FANCD2-L) relative to their non-ubiquitinated forms and the loading control.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium

-

96-well, clear-bottom, black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising class of targeted therapies that exploit the reliance of certain cancers on specific DNA repair pathways. Its mechanism of action, centered on the inhibition of USP1-mediated deubiquitination of FANCD2 and PCNA, leads to the disruption of the Fanconi Anemia and Translesion Synthesis pathways. This dual-pathway inhibition creates a synthetic lethal vulnerability that can be exploited for therapeutic benefit, particularly in combination with DNA damaging agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and other USP1 inhibitors. As research in this area continues, a deeper understanding of the nuanced cellular responses to USP1 inhibition will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Assessment of FANCD2 nuclear foci formation in paraffin embedded tumors; a potential patient enrichment strategy for treatment with DNA interstrand crosslinking agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DR‐GFP homologous recombination assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

Role of Usp1-IN-8 in the Fanconi anemia pathway

An In-Depth Technical Guide to the Role of Usp1-IN-8 in the Fanconi Anemia Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fanconi Anemia (FA) pathway is a critical DNA repair network essential for maintaining genomic stability, primarily by resolving DNA interstrand crosslinks (ICLs).[1] A central regulatory event in this pathway is the dynamic monoubiquitination and deubiquitination of the FANCD2-FANCI heterodimer. The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, is the key enzyme that removes this ubiquitin mark, effectively acting as a master regulator that resets the pathway.[1][2]

Dysregulation of the FA pathway is linked to the genetic disorder Fanconi Anemia, characterized by bone marrow failure and a high predisposition to cancer.[3] Consequently, the components of this pathway, particularly USP1, have emerged as compelling targets for therapeutic intervention. Small molecule inhibitors of USP1, such as this compound, provide powerful tools to pharmacologically modulate the FA pathway. This guide details the role of USP1 in the FA pathway and the mechanism by which inhibitors like this compound disrupt its function, offering insights for research and drug development.

The Fanconi Anemia Signaling Pathway

The FA pathway is a complex signaling network that coordinates multiple DNA repair mechanisms, including homologous recombination and nucleotide excision repair, to resolve ICLs. The pathway's activation converges on the monoubiquitination of FANCD2 at lysine 561 and FANCI at lysine 523.

Core Mechanism:

-

Damage Recognition: DNA damage, particularly ICLs, stalls the DNA replication fork, activating the ATR kinase.

-

Core Complex Assembly: A large E3 ubiquitin ligase complex, known as the FA core complex (composed of at least eight FA proteins), is recruited to the site of damage.[3]

-

ID Complex Monoubiquitination: The FA core complex catalyzes the monoubiquitination of the FANCD2-FANCI (ID) complex.[4]

-

Recruitment and Repair: Monoubiquitinated FANCD2-FANCI is localized to chromatin, where it acts as a platform to recruit downstream DNA repair proteins, including nucleases and homologous recombination factors like BRCA1 and RAD51, to execute the repair of the damaged DNA.[1][5]

USP1: The Deubiquitinase Regulating the FA Pathway

For the FA pathway to function dynamically, the monoubiquitination of the ID complex must be reversible. This crucial "off-switch" is catalyzed by the USP1-UAF1 deubiquitinase complex.

Function of USP1:

-

Deubiquitination: USP1 directly removes the monoubiquitin from FANCD2 and FANCI.[1]

-

Recycling: This deubiquitination is essential for releasing the ID complex from chromatin after the repair is complete.[2]

-

Pathway Reset: The removal of ubiquitin allows the pool of non-ubiquitinated FANCD2 and FANCI to be recycled for subsequent rounds of DNA repair, ensuring the cell is prepared for future DNA damage events.[1]

Genetic knockout of Usp1 in mice results in a phenotype characteristic of Fanconi Anemia, including hypersensitivity to DNA crosslinking agents and genomic instability, underscoring its critical, non-redundant role in the pathway.[2][3]

This compound: A Potent and Specific USP1 Inhibitor

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of the USP1-UAF1 complex. By blocking USP1, this compound effectively locks the FA pathway in an "on" state, leading to the accumulation of ubiquitinated FANCD2 and FANCI. This provides a chemical tool to study the FA pathway and a potential therapeutic strategy.

Quantitative Data

The potency of USP1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a summary of quantitative data for this compound and other well-characterized USP1 inhibitors.

| Compound Name | Target | Assay Type | IC50 Value | Cell Line / Notes | Reference |

| This compound | USP1-UAF1 | Biochemical | ≤50 nM | - | [6] |

| This compound | Cell Proliferation | Cellular | ≤50 nM | MDA-MB-436 | [6] |

| ML323 | USP1-UAF1 | Biochemical (Ub-Rho) | 78 ± 8 nM | - | [7] |

| Pimozide | USP1-UAF1 | Biochemical (di-Ub) | 1.9 ± 0.2 µM | Selective vs. USP2, USP5, USP8 | [8] |

| C527 | USP1-UAF1 | Biochemical (Ub-AMC) | 0.88 ± 0.03 µM | - | [9] |

Mechanism of Action of this compound

By inhibiting USP1, this compound prevents the deubiquitination of FANCD2 and FANCI. This has several key consequences:

-

Hyperaccumulation of Ub-FANCD2/I: The ubiquitinated forms of FANCD2 and FANCI accumulate on chromatin.[1]

-

Impaired DNA Repair: Although the pathway is activated, the inability to recycle the ID complex leads to a functional defect in homologous recombination and overall ICL repair.[2]

-

Sensitization to DNA Damaging Agents: Cells treated with a USP1 inhibitor become hypersensitive to DNA crosslinking agents (e.g., cisplatin, mitomycin C) and PARP inhibitors. This creates a synthetic lethal interaction, where the combination of USP1 inhibition and another DNA repair challenge is cytotoxic, particularly to cancer cells that rely heavily on specific DNA repair pathways.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize USP1 inhibitors like this compound.

Protocol: In Vitro USP1-UAF1 Deubiquitinase (DUB) Assay

This assay biochemically measures the ability of an inhibitor to block USP1's enzymatic activity.

-

Reagents & Materials:

-

Recombinant human USP1-UAF1 complex.

-

Substrate: K63-linked di-ubiquitin (di-Ub) or Ubiquitin-Rhodamine110 (Ub-Rho).

-

DUB Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT.

-

Test Inhibitor (e.g., this compound) dissolved in DMSO.

-

Quenching Buffer: 2x Laemmli sample buffer.

-

SDS-PAGE gels and Coomassie staining reagents or a fluorescence plate reader.

-

-

Procedure (di-Ub Substrate):

-

Prepare a reaction mix containing 150 nM USP1-UAF1 in DUB Assay Buffer.

-

Add the test inhibitor at various concentrations (e.g., 7-point dilution series) or DMSO as a vehicle control. Pre-incubate for 15-30 minutes at 37 °C.

-

Initiate the reaction by adding 3 µM of K63-linked di-Ub substrate.

-

Incubate for 1-2 hours at 37 °C.

-

Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE. Visualize the cleavage of di-Ub into mono-ubiquitin (mono-Ub) by Coomassie staining.

-

Quantify band intensities using densitometry to determine the percentage of inhibition and calculate the IC50 value.

-

Protocol: Cellular Analysis of FANCD2 Monoubiquitination

This Western blot assay confirms the on-target effect of the inhibitor in cells by measuring the accumulation of ubiquitinated substrates.

-

Reagents & Materials:

-

Human cell line (e.g., HEK293T, U2OS).

-

Test Inhibitor (e.g., this compound).

-

Optional: DNA damaging agent (e.g., 400 µM cisplatin).

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-FANCD2, Mouse anti-PCNA.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the test inhibitor at various concentrations (e.g., 0-20 µM) for 6-24 hours. A positive control can include co-treatment with cisplatin to induce ubiquitination.

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per lane in Laemmli buffer and resolve on an 8% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-FANCD2, 1:1000 dilution) overnight at 4 °C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using a chemiluminescence imaging system. The upper, slower-migrating band corresponds to the monoubiquitinated form (FANCD2-L), and the lower band is the non-ubiquitinated form (FANCD2-S).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel USP1 inhibitor.

Conclusion and Future Directions

This compound and other potent USP1 inhibitors are invaluable tools for dissecting the complex regulation of the Fanconi Anemia pathway. By providing a means to pharmacologically induce the hyper-ubiquitination of FANCD2 and FANCI, these compounds allow for detailed investigation into the downstream consequences of a stalled FA pathway. From a therapeutic standpoint, the ability of USP1 inhibitors to sensitize cancer cells to DNA damaging agents and PARP inhibitors holds significant promise.[10] This approach could be particularly effective in treating tumors that have developed resistance to conventional therapies or those with inherent defects in other DNA repair pathways. Future research will focus on optimizing the selectivity and drug-like properties of these inhibitors, exploring novel combination therapies, and identifying patient populations most likely to benefit from targeting this critical node in the DNA damage response.

References

- 1. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of USP1 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

Usp1-IN-8: A Deep Dive into its Role in Translesion Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 1 (USP1), in its complex with USP1-Associated Factor 1 (UAF1), is a key deubiquitinase enzyme that plays a critical role in the DNA Damage Response (DDR), particularly in the regulation of translesion synthesis (TLS). By removing monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA), the USP1-UAF1 complex acts as a crucial switch, terminating the TLS process and preventing unwanted mutagenesis. The dysregulation of USP1 is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. Usp1-IN-8 is a potent and selective inhibitor of the USP1/UAF1 complex. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound effects on translesion synthesis. We will delve into the quantitative data characterizing its activity, detailed experimental protocols for its study, and visual representations of the associated cellular pathways and experimental workflows.

Introduction to USP1 and Translesion Synthesis

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks, leading to genomic instability. A key regulatory step in this process is the monoubiquitination of PCNA at the lysine 164 residue. This modification serves as a molecular beacon, recruiting specialized low-fidelity TLS polymerases that can insert nucleotides opposite damaged DNA templates.

The deubiquitinase USP1, in concert with its binding partner UAF1, reverses this process by removing the ubiquitin moiety from PCNA. This action terminates the recruitment of TLS polymerases and allows for the re-engagement of high-fidelity replicative polymerases, thus completing the bypass of the DNA lesion. The precise regulation of PCNA deubiquitination by USP1 is therefore essential for maintaining a balance between DNA damage tolerance and the fidelity of DNA replication.

This compound: A Potent Inhibitor of the USP1/UAF1 Complex

This compound is a small molecule inhibitor designed to selectively target the deubiquitinase activity of the USP1/UAF1 complex. Its inhibitory action leads to the accumulation of monoubiquitinated PCNA, thereby constitutively activating the translesion synthesis pathway.

Quantitative Data on this compound Activity

The potency of this compound has been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data available for this inhibitor.

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| Enzymatic Assay | USP1/UAF1 Complex | - | ≤50 nM | [1] |

| Cell Proliferation Assay | - | MDA-MB-436 | ≤50 nM | [1] |

Table 1: Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against the purified USP1/UAF1 enzyme complex and its effect on the proliferation of the MDA-MB-436 breast cancer cell line.

Effect of this compound on Translesion Synthesis

By inhibiting the deubiquitination of PCNA, this compound is expected to have a significant impact on the translesion synthesis pathway. The sustained monoubiquitination of PCNA would lead to the persistent recruitment and activity of TLS polymerases at sites of DNA damage. While direct quantitative data for this compound's effect on TLS efficiency is not yet publicly available, the known mechanism of USP1 inhibition allows for a clear hypothesis. The expected consequences of this compound treatment include:

-

Increased PCNA Monoubiquitination: A direct and measurable outcome of USP1 inhibition.

-

Enhanced TLS Polymerase Recruitment: Increased association of TLS polymerases with the replication machinery.

-

Altered Mutagenesis: A potential increase in mutation rates due to the error-prone nature of TLS polymerases.

-

Sensitization to DNA Damaging Agents: Increased reliance on TLS may render cells more susceptible to certain types of DNA damaging agents.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on translesion synthesis.

In Vitro USP1/UAF1 Deubiquitination Assay

This assay is fundamental to determining the direct inhibitory effect of compounds on the enzymatic activity of the USP1/UAF1 complex.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-rhodamine 110 substrate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black, low-volume plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound solution to the wells of the 384-well plate. Include a DMSO-only control.

-

Add 10 µL of a solution containing the USP1/UAF1 complex (final concentration, e.g., 1 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the ubiquitin-rhodamine 110 substrate (final concentration, e.g., 50 nM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 30°C.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of PCNA Ubiquitination

This method is used to assess the level of monoubiquitinated PCNA in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, U2OS)

-

This compound

-

DNA damaging agent (e.g., UV-C light, Methyl Methane Sulfonate - MMS)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-PCNA, anti-ubiquitin (P4D1), anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 4-24 hours). Include a DMSO control.

-

Optional: Induce DNA damage by exposing cells to UV-C light or treating with MMS for a specified duration.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. Monoubiquitinated PCNA will appear as a band approximately 8 kDa higher than the unmodified PCNA band.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay (e.g., WST-1 or MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

This compound

-

96-well cell culture plates

-

WST-1 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Conclusion

This compound is a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex, a critical regulator of translesion synthesis. By preventing the deubiquitination of PCNA, this compound effectively locks the replication machinery in a TLS-competent state. This targeted inhibition provides a powerful tool for researchers to investigate the intricate mechanisms of DNA damage tolerance and holds promise for the development of novel cancer therapeutics, particularly in combination with DNA damaging agents. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further exploration of this compound and its role in cellular responses to DNA damage. As research in this area progresses, a deeper understanding of the downstream consequences of USP1 inhibition will undoubtedly pave the way for innovative therapeutic strategies.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Usp1-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-8, also referred to as Compound 16 in patent literature, is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1) and its essential cofactor, USP1-Associated Factor 1 (UAF1). USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS). By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 regulates cellular response to DNA damage. Its overexpression in certain cancers makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of this compound. The information regarding its synthesis and initial activity is primarily derived from patent literature, supplemented with established methodologies for inhibitor characterization.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Source |

| USP1/UAF1 Complex | Biochemical Assay | ≤50 | MedChemExpress |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Source |

| MDA-MB-436 (Human Breast Adenocarcinoma) | Proliferation Assay | ≤50 | MedChemExpress |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not yet fully available in peer-reviewed literature. The following are representative protocols for the types of assays typically used to characterize USP1 inhibitors.

USP1/UAF1 Biochemical Inhibition Assay (Ubiquitin-Rhodamine 110 Assay)

This assay quantifies the enzymatic activity of the USP1/UAF1 complex by measuring the cleavage of a fluorogenic substrate.

Materials:

-

Purified recombinant human USP1/UAF1 complex

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, 0.5 mg/mL BSA

-

This compound (dissolved in DMSO)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

-

Add 10 µL of diluted USP1/UAF1 complex (final concentration, e.g., 1 nM) in Assay Buffer to the wells containing the inhibitor and the positive control wells. Add 10 µL of Assay Buffer to the negative control wells.

-

Incubate the plate at room temperature for 30 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of Ub-Rho110 substrate (final concentration, e.g., 100 nM) in Assay Buffer to all wells.

-

Immediately begin kinetic reading of the fluorescence intensity at 485 nm (excitation) and 535 nm (emission) every 60 seconds for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (RFU/min) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MDA-MB-436)

This assay assesses the effect of this compound on the viability and proliferation of the MDA-MB-436 human breast cancer cell line.

Materials:

-

MDA-MB-436 cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed MDA-MB-436 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium from a DMSO stock.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthesis of this compound (Compound 16)

The synthesis of this compound (Compound 16) is described in patent WO2022214053A1. The procedure involves the substitution of a precursor compound (Compound 16E) in a method similar to the synthesis of another example compound in the patent. The following is a generalized representation of the synthetic scheme based on the patent description.

Note: The exact, step-by-step procedure with specific reagents, conditions, and yields for Compound 16 is detailed within the patent document and requires expert chemical knowledge for interpretation and execution.

A plausible synthetic route involves the coupling of key intermediates, likely a substituted heterocyclic core with an appropriate side chain, followed by modifications to achieve the final structure of this compound. The patent describes the preparation of Compound 16 by substituting an intermediate, Compound 16E, into a previously established synthetic route. The final product was characterized by mass spectrometry with an observed m/z of 525.1 [M+H]+ and by 1H NMR spectroscopy.

Visualizations

Signaling Pathways

Caption: Role of USP1 in DNA Damage Response Pathways.

Experimental Workflow

Caption: Generalized Drug Discovery Workflow for this compound.

Mechanism of Action

Caption: Proposed Mechanism of Action for this compound.

The Allosteric Inhibition of the USP1/UAF1 Deubiquitinase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between small molecule inhibitors and the USP1/UAF1 deubiquitinase complex, a critical regulator of DNA damage response pathways. While the specific inhibitor Usp1-IN-8 is not extensively characterized in publicly available literature, this document will focus on the well-studied inhibitors ML323 and KSQ-4279 as representative examples to elucidate the core principles of USP1/UAF1 inhibition. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of novel USP1 inhibitors.

The USP1/UAF1 Complex: A Key Player in Genomic Stability

Ubiquitin-Specific Protease 1 (USP1), in complex with its essential cofactor USP1-Associated Factor 1 (UAF1), is a deubiquitinating enzyme (DUB) that plays a pivotal role in maintaining genomic integrity. The USP1/UAF1 complex is a key regulator of the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), two crucial DNA damage response pathways. It achieves this by removing monoubiquitin from key substrates, including FANCD2, FANCI, and PCNA.[1][2] Dysregulation of USP1/UAF1 activity is implicated in various cancers, making it an attractive therapeutic target.[1][2]

Quantitative Analysis of USP1/UAF1 Inhibition

The potency of small molecule inhibitors against the USP1/UAF1 complex is typically determined through a series of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the efficacy of these inhibitors.

Table 1: Biochemical IC50 Values of Representative USP1 Inhibitors

| Inhibitor | Assay Substrate | IC50 (nM) | Reference |

| ML323 | Ubiquitin-Rhodamine | 76 | [3] |

| ML323 | K63-linked diubiquitin | 174 | [3] |

| ML323 | Ub-PCNA | 820 | [3] |

| Pimozide | K63-linked diubiquitin | 2,000 | [4] |

| GW7647 | K63-linked diubiquitin | 5,000 | [4] |

| C527 | Ubiquitin-AMC | 880 | [5] |

| SJB2-043 | Not Specified | 544 | [5] |

Table 2: Cellular Activity of Representative USP1 Inhibitors

| Inhibitor | Cell Line | Effect | Concentration | Reference |

| ML323 | H596 | Increased percentage of S-phase cells in combination with cisplatin | 30 µM | [3] |

| KSQ-4279 | Various Cancer Cell Lines | High selectivity for BRCA-mutant cells | Not Specified | [6] |

Experimental Protocols for Characterizing USP1 Inhibitors

A variety of biochemical and cellular assays are employed to characterize the interaction of inhibitors with the USP1/UAF1 complex.

Biochemical Assays

3.1.1. Fluorescence-Based Enzymatic Assay (Ubiquitin-Rhodamine Assay)

This assay provides a continuous, real-time measurement of USP1/UAF1 activity.

-

Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine110-glycine. Cleavage of this substrate by USP1/UAF1 releases rhodamine 110, resulting in an increase in fluorescence.[4]

-

Protocol Outline:

-

Prepare a reaction mixture containing purified USP1/UAF1 complex in assay buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).[3]

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding the ubiquitin-rhodamine substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

3.1.2. Gel-Based Deubiquitination Assay

This assay directly visualizes the cleavage of a diubiquitin or ubiquitinated protein substrate.

-

Principle: The USP1/UAF1 complex is incubated with a substrate such as K63-linked diubiquitin or monoubiquitinated PCNA (Ub-PCNA). The reaction products are then resolved by SDS-PAGE and visualized by Coomassie staining or Western blotting.[3]

-

Protocol Outline:

-

Incubate the purified USP1/UAF1 complex with the substrate (e.g., 3 µM K63-linked diubiquitin) in the presence of varying concentrations of the inhibitor.[3]

-

The reaction buffer typically contains HEPES, BSA, EDTA, and DTT.[3]

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).[3]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and visualize the bands.

-

Quantify the band intensities to determine the extent of substrate cleavage and calculate the IC50 value.

-

Cellular Assays

3.2.1. Cellular Ubiquitination Status Assay

This assay assesses the ability of an inhibitor to modulate the ubiquitination of USP1/UAF1 substrates within a cellular context.

-

Principle: Cells are treated with the inhibitor, and the ubiquitination status of endogenous substrates like PCNA or FANCD2 is analyzed by Western blotting.

-

Protocol Outline:

-

Culture cells (e.g., H596) and treat them with the test inhibitor, often in combination with a DNA-damaging agent like cisplatin to induce substrate ubiquitination.[3]

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Perform a Western blot using antibodies specific for the ubiquitinated form of the substrate (e.g., anti-Ub-PCNA).

-

Analyze the changes in the levels of the ubiquitinated substrate in response to inhibitor treatment.

-

Visualizing the Molecular Interactions and Pathways

Graphviz diagrams are provided below to illustrate the key pathways and experimental workflows.

USP1/UAF1 Signaling Pathway

Caption: The USP1/UAF1 signaling pathway in DNA damage response.

Experimental Workflow for USP1 Inhibitor Assessment

Caption: A typical workflow for the evaluation of USP1 inhibitors.

Mechanism of Allosteric Inhibition of USP1

Caption: The mechanism of allosteric inhibition of the USP1/UAF1 complex.

Conclusion

The USP1/UAF1 complex is a validated and promising target for the development of novel anticancer therapeutics. The characterization of potent and selective inhibitors, such as ML323 and KSQ-4279, has provided invaluable insights into the allosteric regulation of this enzyme complex. The experimental protocols and data presented in this guide offer a solid foundation for the identification and evaluation of new chemical entities targeting the USP1/UAF1-mediated signaling pathways. Further research into the nuanced interactions between different inhibitors and the USP1/UAF1 complex will undoubtedly pave the way for the development of next-generation therapies for a range of malignancies.

References

- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Targets of Usp1-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-8, also known as ML323, is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1, in complex with its cofactor UAF1, plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins such as PCNA and FANCD2.[1] Inhibition of USP1 is a promising therapeutic strategy, particularly for sensitizing cancer cells to DNA-damaging agents.[1] However, a comprehensive understanding of any small molecule inhibitor's full cellular target profile is crucial for its development as a selective chemical probe and potential therapeutic. This technical guide provides a detailed overview of the known cellular targets of this compound beyond USP1, summarizing available quantitative data, detailing experimental protocols for target identification, and illustrating key concepts with diagrams.

Data Presentation: On-Target and Off-Target Activities of this compound

While this compound is highly selective for USP1, extensive screening has been performed to identify potential off-targets. The following tables summarize the available quantitative data for its on-target potency and its activity against other enzymes.

Table 1: On-Target Potency of this compound against USP1-UAF1

| Assay Type | Substrate | IC50 (nM) | Reference |

| Ubiquitin-Rhodamine (Ub-Rho) Assay | Ubiquitin-Rhodamine 110 | 76 | [1] |

| Gel-based Assay | K63-linked diubiquitin | 174 | [1] |

| Gel-based Assay | Monoubiquitinated PCNA (Ub-PCNA) | 820 | [1] |

Table 2: Selectivity Profile of this compound Against Other Deubiquitinating Enzymes (DUBs)

| Enzyme | % Inhibition at 10 µM | Reference |

| USP2 | < 10% | [1] |

| USP5 | < 10% | [1] |

| USP7 | < 10% | [1] |

| USP8 | < 10% | [1] |

| USP10 | < 10% | [1] |

| USP11 | < 10% | [1] |

| USP14 | < 10% | [1] |

| USP21 | < 10% | [1] |

| USP12 | ~50% (at 100x IC50 for USP1) | |

| USP46 | ~50% (at 100x IC50 for USP1) |

Note: For the broader panel of 18 DUBs, a deSUMOylase, and a deneddylase, Liang et al. (2014) reported "little to no inhibition" without providing specific quantitative data in the main publication.[1] The data for USP12 and USP46 is from a 2024 preprint and indicates that at significantly higher concentrations than those required for USP1 inhibition, some off-target activity on these closely related enzymes can be observed.

Table 3: Broad Panel Selectivity of this compound

| Enzyme Class | Number of Enzymes Screened | Result at 10 µM | Reference |

| Kinases | 451 | No substantial inhibition | [1] |

| Proteases (non-DUB) | 70 | No substantial inhibition | [1] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are key experimental protocols used to characterize the cellular targets of this compound.

In Vitro Deubiquitinase (DUB) Inhibition Assay (Ubiquitin-Rhodamine)

This high-throughput screening assay measures the enzymatic activity of USP1/UAF1 through the cleavage of a fluorogenic substrate.

-

Reagents and Materials:

-

Purified recombinant USP1/UAF1 complex.

-

Ubiquitin-Rhodamine 110 (Ub-Rho) substrate.

-

Assay Buffer: 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/mL BSA, and 0.01% Tween-20.

-

This compound (ML323) and DMSO (vehicle control).

-

384-well assay plates.

-

Plate reader capable of measuring fluorescence.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add this compound dilutions or DMSO to the assay buffer.

-

Add the USP1/UAF1 enzyme complex to each well to a final concentration of 1 nM.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the enzymatic reaction by adding Ub-Rho substrate to a final concentration of 150 nM.

-

Immediately measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay: Ubiquitination Status of PCNA and FANCD2

This Western blot-based assay assesses the ability of this compound to inhibit USP1 activity in a cellular context by measuring the accumulation of its ubiquitinated substrates.

-

Reagents and Materials:

-

Human cell line (e.g., HEK293T, U2OS).

-

This compound (ML323).

-

DNA damaging agent (e.g., Cisplatin or UV irradiation) to induce substrate ubiquitination.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

SDS-PAGE gels and Western blotting equipment.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with a DNA damaging agent (e.g., 100 µM cisplatin for 6 hours) in the presence or absence of various concentrations of this compound. Include a DMSO vehicle control.

-

Harvest the cells and prepare whole-cell lysates.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against PCNA and FANCD2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

The accumulation of a higher molecular weight band corresponding to the monoubiquitinated form of PCNA or FANCD2 indicates inhibition of USP1.

-

Activity-Based DUB Profiling

This method uses a ubiquitin-based probe to profile the activity of multiple DUBs simultaneously in a complex biological sample, allowing for an assessment of inhibitor selectivity.

-

Reagents and Materials:

-

Human cell line (e.g., HEK293T).

-

This compound (ML323).

-

HA-tagged Ubiquitin Vinyl Methyl Ester (HA-Ub-VME) probe.

-

Cell lysis buffer.

-

Anti-HA antibody.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Treat cells with increasing concentrations of this compound or DMSO for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysates with the HA-Ub-VME probe. The probe will covalently bind to the active site of DUBs.

-

Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the labeled proteins by SDS-PAGE and transfer to a membrane.

-

Perform a Western blot using an anti-HA antibody to visualize the labeled DUBs.

-

A decrease in the intensity of the band corresponding to USP1 in the presence of this compound indicates on-target engagement. The intensity of other DUB bands provides a measure of selectivity.

-

Mandatory Visualizations

Signaling Pathway of USP1 and its Inhibition by this compound

Caption: Signaling pathway of USP1 and its inhibition by this compound.

Experimental Workflow for Off-Target Identification

Caption: Experimental workflow for identifying off-targets of a chemical probe.

References

The Impact of USP1 Inhibition on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical regulator of cellular processes integral to cancer cell survival and proliferation, primarily through its role in the DNA damage response (DDR) and stabilization of key oncogenic proteins. Consequently, inhibition of USP1 presents a promising therapeutic strategy for a range of malignancies. This technical guide provides an in-depth analysis of the impact of USP1 inhibitors on cancer cell proliferation, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field.

Introduction: USP1 as a Therapeutic Target in Oncology

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation and modulating their activity.[1] In the context of oncology, USP1's role is particularly significant due to its stabilization of proteins essential for cancer cell survival and proliferation.[1] Overexpression of USP1 is a common feature in various cancers, including breast, ovarian, lung, and colorectal cancers, and often correlates with a poor prognosis.[2]

The primary mechanism through which USP1 promotes cancer cell survival is by regulating the DNA damage response.[1][2] Specifically, USP1 deubiquitinates two key proteins: FANCD2, a crucial component of the Fanconi Anemia (FA) pathway for DNA interstrand crosslink repair, and Proliferating Cell Nuclear Antigen (PCNA), which is essential for DNA replication and translesion synthesis (TLS).[1][2][3] By removing ubiquitin from these substrates, USP1 helps cancer cells tolerate DNA damage induced by chemotherapy and radiation, thus contributing to therapeutic resistance.[3]

Furthermore, USP1 has been shown to stabilize several oncogenic proteins, including survivin, c-MYC, and TAZ, thereby directly promoting cancer cell proliferation, migration, and inhibiting apoptosis.[3][4][5][6] The multifaceted role of USP1 in critical cancer pathways makes it an attractive target for therapeutic intervention. Small molecule inhibitors of USP1 have demonstrated the ability to suppress cancer cell proliferation, induce apoptosis, and sensitize cancer cells to conventional therapies.[7]

Mechanism of Action of USP1 Inhibitors on Cancer Cell Proliferation

The anti-proliferative effects of USP1 inhibitors are a direct consequence of their ability to block the deubiquitinating activity of USP1. This leads to the accumulation of ubiquitinated forms of its key substrates, triggering a cascade of cellular events that are detrimental to cancer cells.

Disruption of the DNA Damage Response

Inhibition of USP1 prevents the deubiquitination of FANCD2 and PCNA.[1][3] This leads to an accumulation of mono-ubiquitinated FANCD2 and PCNA, which impairs the DNA repair capabilities of cancer cells.[1] The persistent DNA damage can lead to cell cycle arrest and ultimately trigger apoptosis.[1] This mechanism is particularly relevant for sensitizing cancer cells to DNA-damaging agents like cisplatin.

Destabilization of Oncogenic Proteins

USP1 inhibitors promote the degradation of several proteins that are critical for cancer cell proliferation and survival:

-

Survivin: USP1 enhances the stability of survivin, an inhibitor of apoptosis. Inhibition of USP1 leads to the downregulation of survivin, thereby promoting cancer cell death.[3][4]

-

c-MYC: USP1 interacts with and stabilizes the oncoprotein c-MYC. USP1 deficiency has been shown to inhibit bladder cancer progression by destabilizing c-MYC.[6]

-

TAZ: As a key effector of the Hippo signaling pathway, TAZ promotes cell proliferation and migration. USP1 deubiquitinates and stabilizes TAZ, and its inhibition leads to TAZ degradation.[5]

The combined effect of disrupting DNA repair and promoting the degradation of oncogenic proteins makes USP1 inhibitors potent anti-cancer agents.

Quantitative Analysis of USP1 Inhibitors' Anti-Proliferative Effects

A number of small molecule inhibitors of USP1 have been developed and characterized. Their efficacy varies across different cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for several USP1 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| ML323 | USP1-UAF1 | 76 | Ubiquitin-Rhodamine Assay | [8] |

| ML323 | USP1-UAF1 | 174 | K63-linked diubiquitin gel-based assay | [8] |

| ML323 | USP1-UAF1 | 820 | Ub-PCNA gel-based assay | [8] |

| Pimozide | USP1/UAF1 | < 8,000 | Di-ubiquitin cleavage assay | [9] |

| GW7647 | USP1/UAF1 | < 8,000 | Di-ubiquitin cleavage assay | [9] |

| Flupenthixol | USP1/UAF1 | < 8,000 | Di-ubiquitin cleavage assay | [9] |

| Trifluoperazine | USP1/UAF1 | < 8,000 | Di-ubiquitin cleavage assay | [9] |

| Rottlerin | USP1/UAF1 | < 8,000 | Di-ubiquitin cleavage assay | [9] |

| Exemplified Compound | UAF1/USP1 complex | 4.96 | Ubiquitin-rhodamine110-glycine assay | [10] |

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| Exemplified Compound | MDA-MB-436 | Breast Cancer | 6.75 | CCK-8 Assay | [10] |

| I-138 | MDA-MB-436 | Breast Cancer | Varies (Dose-response curve provided) | CellTiter-Glo Assay | [11] |

| I-138 | HCC1954 | Breast Cancer | Varies (Dose-response curve provided) | CellTiter-Glo Assay | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by USP1 Inhibition

The following diagrams illustrate the key signaling pathways affected by USP1 inhibitors.

Experimental Workflow for Evaluating USP1 Inhibitors

The following diagram outlines a general workflow for characterizing the impact of a novel USP1 inhibitor on cancer cell proliferation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of USP1 inhibitors.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from methods used to assess the anti-proliferative activity of USP1 inhibitors.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the USP1 inhibitor (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

This protocol is a standard procedure for detecting changes in protein expression levels following USP1 inhibitor treatment.[5]

-

Cell Lysis: After treatment with the USP1 inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., USP1, Ub-PCNA, Ub-FANCD2, survivin, c-MYC, TAZ, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution after treatment with a USP1 inhibitor.[12]

-

Cell Treatment and Harvesting: Treat cells with the USP1 inhibitor for the desired duration. Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Ubiquitination Assay (Co-Immunoprecipitation)

This protocol is used to assess the ubiquitination status of a specific protein.[13]

-

Cell Transfection and Treatment: Co-transfect cells with plasmids expressing a tagged version of the protein of interest (e.g., MYC-Snail) and His-tagged ubiquitin. Treat the cells with the USP1 inhibitor and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., anti-MYC antibody) and protein A/G agarose beads overnight at 4°C.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His antibody) to detect the ubiquitinated forms of the protein.

Conclusion

The inhibition of USP1 represents a compelling strategy in cancer therapy. By simultaneously disrupting the DNA damage response and promoting the degradation of key oncogenic drivers, USP1 inhibitors effectively suppress cancer cell proliferation and can overcome therapeutic resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of USP1 in cancer and to advance the development of novel USP1-targeted therapies. Continued investigation into the nuances of USP1 signaling and the development of more potent and selective inhibitors hold great promise for improving patient outcomes in a variety of cancers.

References

- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 5. ijbs.com [ijbs.com]

- 6. Ubiquitin-Specific Protease 1 Promotes Bladder Cancer Progression by Stabilizing c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]

- 11. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. researchgate.net [researchgate.net]

Preclinical Advancements of USP1 Inhibitors in Oncology: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-specific protease 1 (USP1) has emerged as a compelling target in oncology, primarily due to its critical role in the DNA damage response (DDR) and its association with cancer progression. This technical guide provides an in-depth review of the preclinical studies on small molecule inhibitors of USP1. While specific data on "Usp1-IN-8" is not extensively available in the public domain, this whitepaper synthesizes the significant preclinical findings for other key USP1 inhibitors, offering a comprehensive overview of their mechanism of action, efficacy in various cancer models, and the experimental methodologies employed. The data presented herein supports the continued development of USP1 inhibitors as a promising therapeutic strategy, particularly in cancers with underlying DNA damage repair deficiencies.

Introduction

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of proteins involved in DNA repair and cell cycle control.[1][2] USP1, in complex with its cofactor UAF1, is a key regulator of the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), two crucial DNA repair pathways.[3][4][5] It achieves this by removing monoubiquitin from key substrates, including FANCD2 and PCNA.[3][4][6] Overexpression of USP1 has been observed in various cancers, including breast, ovarian, and colorectal cancer, and often correlates with poor prognosis.[2][3]

The inhibition of USP1 represents a promising therapeutic strategy, particularly through the concept of synthetic lethality. In cancers with mutations in genes like BRCA1, which are deficient in homologous recombination (HR), the cells become highly dependent on other DNA repair pathways regulated by USP1.[7][8] Inhibiting USP1 in such cancer cells leads to catastrophic DNA damage and cell death, while sparing normal cells.[7][8] This has driven the development of several small molecule USP1 inhibitors, which have shown significant promise in preclinical cancer models.

Mechanism of Action of USP1 Inhibition

The primary mechanism by which USP1 inhibition exerts its anti-cancer effects is through the disruption of DNA damage repair. By blocking the deubiquitination of FANCD2 and PCNA, USP1 inhibitors lead to the accumulation of their ubiquitinated forms.[6][7] This accumulation disrupts the normal progression of DNA repair, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][9]

Beyond its role in the DDR, USP1 has been shown to deubiquitinate and stabilize several oncoproteins, preventing their degradation.[3] For instance, USP1 can stabilize the Snail protein, a key regulator of the epithelial-mesenchymal transition (EMT), thereby contributing to platinum resistance and cancer cell dissemination.[10][11] Inhibition of USP1 can reverse this effect, sensitizing cancer cells to chemotherapy.[10]

Signaling Pathway of USP1 in DNA Damage Response

The following diagram illustrates the central role of USP1 in the DNA Damage Response pathway.

Caption: Role of USP1 in the DNA Damage Response Pathway.

Preclinical Efficacy of USP1 Inhibitors

Several USP1 inhibitors have demonstrated significant anti-tumor activity in a range of preclinical cancer models, both as monotherapy and in combination with other agents.

In Vitro Studies

USP1 inhibitors have shown potent and selective activity against cancer cell lines with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.

Table 1: In Vitro Activity of Selected USP1 Inhibitors

| Inhibitor | Cancer Type | Cell Line | IC50 | Observations | Reference |

| ML323 | Colorectal Cancer | CRC cell lines | Dose-dependent decrease in USP1 levels | Induces apoptosis and sensitizes cells to TRAIL. | [12] |

| Pimozide | Diffuse Large B-cell Lymphoma (DLBCL) | DLBCL cells | Not specified | Induced cell growth inhibition, cell cycle arrest, and autophagy. | [13] |

| I-138 | Breast Cancer | MDA-MB-436 (BRCA1 mutant) | Not specified | Selectively reduced viability of BRCA1 mutant cells. | [7] |

| SJB3-019A | Multiple Myeloma | MM cell lines | Not specified | Decreased viability of MM cell lines and patient tumor cells. | [6] |

| KSQ-4279 | Solid Tumors | Not specified | Not specified | Potent and selective inhibition of USP1. | [12] |

| ISM0003091 | Tumors with HRD | BRCA mutant tumor cells | Not specified | Potent anti-proliferation activity with excellent selectivity. | [9] |

In Vivo Studies

The anti-tumor efficacy of USP1 inhibitors has been validated in various xenograft and patient-derived xenograft (PDX) models.

Table 2: In Vivo Efficacy of Selected USP1 Inhibitors

| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |

| ML323 (in combination with TRAIL) | Mouse xenograft | Not specified | Significantly reduced tumor size. | [12] |

| Pimozide | DLBCL xenograft (RL-4RH cells) | Not specified | Significantly reduced tumor growth rate and tumor weight. | [13] |

| Pimozide | DLBCL PDX model | Not specified | Significantly retarded the growth of lymphoma. | [13] |

| I-138 (in combination with niraparib) | MDA-MB-436 tumor-bearing mice | Not specified | Complete tumor regression. | [7] |

| ISM0003091 | CDX and PDX models | Not specified | Strong anti-tumor activity and robust/durable tumor regression. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical findings. The following sections outline typical experimental protocols used in the evaluation of USP1 inhibitors.

Cell Viability Assays

-

Objective: To determine the cytotoxic effects of USP1 inhibitors on cancer cell lines.

-

Method: Cancer cells are seeded in 96-well plates and treated with increasing concentrations of the USP1 inhibitor for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT, MTS, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blotting

-

Objective: To analyze the protein expression levels of USP1 and its downstream targets.

-

Method: Cells are treated with the USP1 inhibitor, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against USP1, ubiquitinated-PCNA, ubiquitinated-FANCD2, and other proteins of interest. HRP-conjugated secondary antibodies and chemiluminescence detection are used for visualization.

Xenograft Tumor Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of USP1 inhibitors.

-

Method: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The USP1 inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

Experimental Workflow for Preclinical Evaluation of a USP1 Inhibitor

Caption: General workflow for preclinical evaluation of USP1 inhibitors.

Future Directions and Conclusion

The preclinical data for USP1 inhibitors are highly encouraging, demonstrating their potential as a novel class of anti-cancer agents. Several USP1 inhibitors, such as KSQ-4279 (RO7623066), are now in early-phase clinical trials, and their progress is eagerly awaited.[8][12]

Future preclinical research should focus on:

-

Identifying predictive biomarkers of response to USP1 inhibitors beyond BRCA mutations.

-

Exploring rational combination strategies with other targeted therapies and immunotherapies.

-

Investigating mechanisms of resistance to USP1 inhibition.

References

- 1. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]